molecular formula C12H19ClN7O15P3 B13098465 [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13098465
M. Wt: 629.69 g/mol
InChI Key: XPEFNHRUQLQXLI-HZJFPFJZSA-N
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Description

The compound [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a morpholine ring, a purine base, and multiple phosphate groups, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an amino alcohol and an epoxide under acidic conditions.

    Attachment of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks a halogenated intermediate.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphoryl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloroacetyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a nucleotide analog. It can be incorporated into nucleic acids, providing insights into DNA and RNA synthesis and function.

Medicine

Medically, this compound shows promise as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new therapeutic drugs.

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by incorporating into nucleic acids, disrupting their normal function. This leads to the inhibition of viral replication and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.

    Guanosine Monophosphate (GMP): A nucleotide that plays a role in cellular signaling.

    Cytidine Triphosphate (CTP): A nucleotide involved in the synthesis of RNA.

Uniqueness

The uniqueness of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a morpholine ring, a purine base, and multiple phosphate groups. This structure provides a versatile platform for chemical modifications, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C12H19ClN7O15P3

Molecular Weight

629.69 g/mol

IUPAC Name

[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H19ClN7O15P3/c13-1-5(21)18-20-9(23)4(2-32-37(28,29)35-38(30,31)34-36(25,26)27)33-11(10(20)24)19-3-15-6-7(19)16-12(14)17-8(6)22/h3-4,9-11,23-24H,1-2H2,(H,18,21)(H,28,29)(H,30,31)(H2,25,26,27)(H3,14,16,17,22)/t4-,9-,10+,11-/m0/s1

InChI Key

XPEFNHRUQLQXLI-HZJFPFJZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@H](N([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(N(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N

Origin of Product

United States

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